(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate
Overview
Description
(1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate is a chiral sulfinyl compound that has garnered interest in various fields of chemistry due to its unique stereochemistry and reactivity. This compound is often used as a chiral auxiliary or reagent in asymmetric synthesis, making it valuable in the production of enantiomerically pure substances.
Scientific Research Applications
(1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate is widely used in scientific research for its role in asymmetric synthesis. Its applications include:
Chemistry: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Biology: Employed in the synthesis of chiral drugs and biologically active molecules.
Medicine: Utilized in the production of pharmaceuticals that require high enantiomeric purity.
Industry: Applied in the synthesis of fine chemicals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate typically involves the reaction of (1S,2R,5S)-(+)-menthol with p-toluenesulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of (1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate involves its ability to induce chirality in the molecules it reacts with. The sulfinyl group acts as a chiral center, influencing the stereochemistry of the reaction products. This is particularly useful in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate
- (1S,2R,5S)-(+)-Menthyl (S)-p-toluenesulfinate
- (1R,2S,5R)-(-)-Menthyl ®-p-toluenesulfinate
Uniqueness
(1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate is unique due to its specific stereochemistry, which makes it highly effective as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality with high enantioselectivity sets it apart from other similar compounds .
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17-,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICGNSARVCSGJ-IUINDACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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